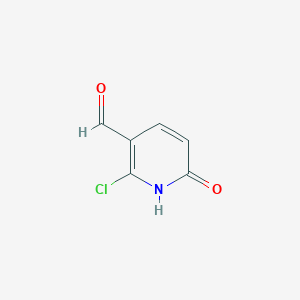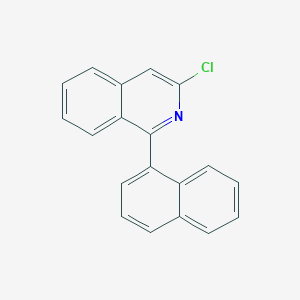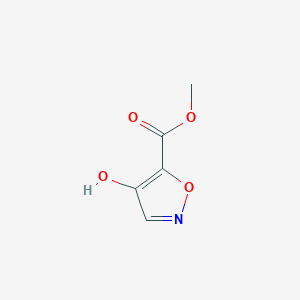
2-(Trifluoromethyl)-1H-indol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)-1H-indol-7-amine is a compound that belongs to the class of indole derivatives. Indole compounds are widely found in nature and are known for their bioactivity. The trifluoromethyl group, often used in pharmaceuticals, agrochemicals, and materials, enhances the polarity, stability, and lipophilicity of the compound . This combination of indole and trifluoromethyl groups makes this compound an interesting subject for research and application in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-(Trifluoromethyl)-1H-indol-7-amine involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na. This method selectively introduces the trifluoromethyl group to the C2 position of indoles under mild conditions . Another approach involves the use of transition metal catalysts, such as iron(II) or platinum(II) complexes, in the presence of CF3I and visible light .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. The use of environmentally friendly and cost-effective reagents like CF3SO2Na is preferred for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethyl)-1H-indol-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)-1H-indol-7-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential bioactivity and interactions with biological systems.
Industry: Utilized in the development of new materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl group-containing compounds: Trifluoromethane, 1,1,1-trifluoroethane, hexafluoroacetone.
Indole derivatives: Indole-3-acetic acid, tryptophan, indometacin.
Uniqueness
2-(Trifluoromethyl)-1H-indol-7-amine is unique due to the combination of the indole and trifluoromethyl groups, which confer enhanced bioactivity, stability, and lipophilicity. This makes it a valuable compound for research and application in various fields .
Eigenschaften
Molekularformel |
C9H7F3N2 |
|---|---|
Molekulargewicht |
200.16 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-1H-indol-7-amine |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)7-4-5-2-1-3-6(13)8(5)14-7/h1-4,14H,13H2 |
InChI-Schlüssel |
BTPYJKFRFBIXJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N)NC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride](/img/structure/B15223017.png)


![3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223032.png)


![5-Methylbenzo[b]thiophene 1,1-dioxide](/img/structure/B15223043.png)






